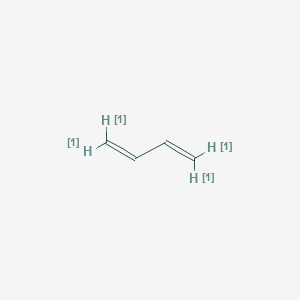

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Cat. No. B077909

Key on ui cas rn:

10545-58-1

M. Wt: 54.09 g/mol

InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07737218B2

Procedure details

To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs. of 21.5% 1,3-butadiene in technical grade hexane, 3.0 lbs. of technical grade hexane and 67 g of 33% styrene in hexane. All solvents were dried to less than 5 ppm water and oxygen free. 64.7 mmol of nBuLi was charged to the reactor and polymerization was allowed to proceed for 5 and ⅓ hours at 123-127° F. 308 grams of a control sample was taken and live cement was terminated with isopropanol. A second 308 gram sample was also taken. It was calculated that a maximum of 51.3 mmol of carbon-bound lithium was still present in the reactor, 50.4 mmol of 1,1-diphenylethylene and 16 mmol of the vinyl modifier 2,2-di(tetrahydrofuryl)propane were added to the reactor and allowed to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F. A sample was taken for analysis and it was determined that 23.6% of the 1,1-diphenylethylene remained unreacted. A 306 gram sample was taken in a N2 purged crown-capped bottle and 1.7 mmol SnCl4 were added to terminated and couple the polymer. (It was calculated that a maximum of 0.021 mmol carbon-bound lithium was present per gram of cement.) Both the control sample and the SnCl4 coupled sample were worked up by evaporating the hexane in a rotoevaporator and finishing in a vacuum oven at 50° C. Molecular weight analysis results by Gel Permeation Chromatography (GPC) are shown in Table 3.

[Compound]

Name

vinyl

Quantity

16 mmol

Type

reactant

Reaction Step Eight

Name

SnCl4

Quantity

1.7 mmol

Type

reactant

Reaction Step Eleven

Name

SnCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Li]CCCC.C1(C(C2C=CC=CC=2)=C)C=CC=CC=1.N#N.Cl[Sn](Cl)(Cl)Cl>CCCCCC>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

67 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

64.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

50.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(=C)C1=CC=CC=C1

|

Step Eight

[Compound]

|

Name

|

vinyl

|

|

Quantity

|

16 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(=C)C1=CC=CC=C1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Eleven

|

Name

|

SnCl4

|

|

Quantity

|

1.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn](Cl)(Cl)Cl

|

Step Twelve

|

Name

|

SnCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn](Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

All solvents were dried to less than 5 ppm water and oxygen free

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to proceed for 5 and ⅓ hours at 123-127° F

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

live cement was terminated with isopropanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating the hexane in a rotoevaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

finishing in a vacuum oven at 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Molecular weight analysis results by Gel Permeation Chromatography (GPC)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC=C.C=CC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |